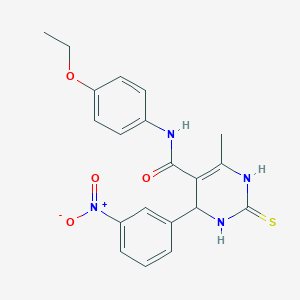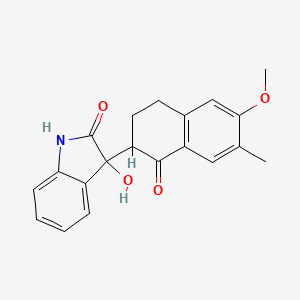![molecular formula C15H25NO B5087151 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol](/img/structure/B5087151.png)
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol, also known as PCC, is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic compound that was first synthesized in the 1970s and is structurally similar to other compounds that have been shown to have biological activity. In
作用機序
The mechanism of action of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol is not well understood, but it is thought to act as an agonist for the dopamine D3 receptor. This receptor is involved in the regulation of dopamine neurotransmission, and its activation has been shown to have potential therapeutic effects in a variety of neurological disorders.
Biochemical and Physiological Effects
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol has been shown to have a variety of biochemical and physiological effects, including the potential to modulate dopamine neurotransmission, reduce oxidative stress, and protect against neurotoxicity. 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol has also been shown to have potential anti-inflammatory effects, which may be relevant in the treatment of a variety of inflammatory disorders.
実験室実験の利点と制限
One advantage of using 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol in lab experiments is its relatively simple synthesis method. However, the low yield of the synthesis reaction may make it difficult to obtain large quantities of the compound. Additionally, the mechanism of action of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol is not well understood, which may make it difficult to interpret the results of experiments using this compound.
将来の方向性
There are several potential future directions for research on 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol. One area of interest is the potential use of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol as a therapeutic agent for neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is the development of new synthetic methods for 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol, which could lead to higher yields and more efficient production of the compound. Additionally, further research is needed to better understand the mechanism of action of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol and its potential effects on various biological systems.
Conclusion
In conclusion, 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol is a synthetic compound that has been studied for its potential use in scientific research. Its relatively simple synthesis method and potential therapeutic effects make it an interesting compound for further study. However, its low yield and poorly understood mechanism of action may present challenges for its use in lab experiments. Further research is needed to fully understand the potential applications of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol and to develop more efficient synthetic methods for its production.
合成法
The synthesis of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol involves several steps, including the reaction of cyclohexenone with isoprene to form a diene intermediate, which is then treated with a Grignard reagent to form the corresponding magnesium salt. The magnesium salt is then reacted with piperidine to form 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol. The yield of this reaction is typically around 50%.
科学的研究の応用
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol has been studied for its potential use in a variety of scientific research applications, including as a precursor for the synthesis of other compounds, as a reagent in organic synthesis, and as a potential therapeutic agent. 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol has been shown to have biological activity in vitro, and its potential use as a therapeutic agent is being investigated.
特性
IUPAC Name |
1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12(2)14-5-3-13(4-6-14)11-16-9-7-15(17)8-10-16/h3,14-15,17H,1,4-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARDXKIBQBFSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(hydroxymethyl)-17-(4-methoxy-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5087093.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5087111.png)

![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5087125.png)
![5-(methoxymethyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5087130.png)
![ethyl 6-bromo-4-hydroxy-5-methoxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5087141.png)
![(4aS*,8aR*)-2-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)decahydroisoquinoline](/img/structure/B5087144.png)
![1-benzyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5087166.png)
![3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5087174.png)

![N-[3-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5087179.png)